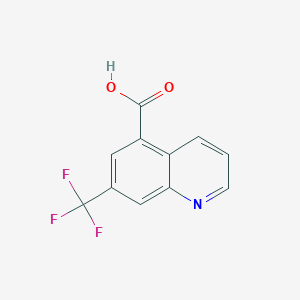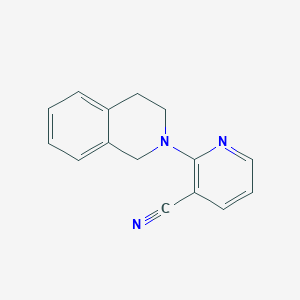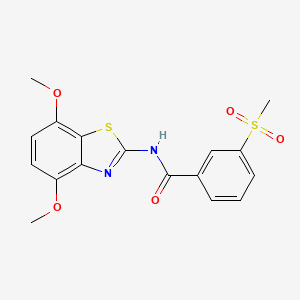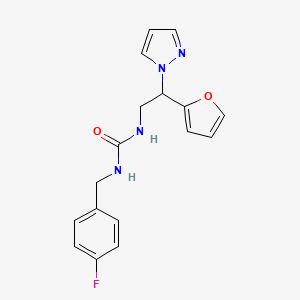
7-(Trifluoromethyl)quinoline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethyl)quinoline-5-carboxylic acid is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)quinoline-5-carboxylic acid typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors followed by functional group modifications. For instance, the Suzuki–Miyaura coupling reaction is often employed to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions and subsequent functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The scalability of these methods ensures the availability of the compound for various applications .
化学反应分析
Types of Reactions
7-(Trifluoromethyl)quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
科学研究应用
7-(Trifluoromethyl)quinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science
作用机制
The mechanism of action of 7-(Trifluoromethyl)quinoline-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency .
相似化合物的比较
Similar Compounds
- 7-Fluoroquinoline-5-carboxylic acid
- 7-Chloroquinoline-5-carboxylic acid
- 7-Bromoquinoline-5-carboxylic acid
Uniqueness
7-(Trifluoromethyl)quinoline-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it more effective in various applications compared to its halogenated counterparts .
属性
IUPAC Name |
7-(trifluoromethyl)quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)6-4-8(10(16)17)7-2-1-3-15-9(7)5-6/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOHLIUHSTYNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-Dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2721313.png)
![3,5-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2721314.png)
![1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride](/img/structure/B2721315.png)
![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)
![3-Amino-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-5-thiol](/img/structure/B2721318.png)
![methyl 3-(2-chlorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2721320.png)
![2-(4-Bromophenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2721321.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide](/img/structure/B2721327.png)
![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2721329.png)

![ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2721332.png)

![2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile](/img/structure/B2721335.png)
